4'-Bromochalcone

Catalog No.
S3309463
CAS No.
22966-23-0
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromochalcone

CAS Number

22966-23-0

Product Name

4'-Bromochalcone

IUPAC Name

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+

InChI Key

QMHDTKUBDZUMNH-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br

Nonlinear Optics:

4'-Bromochalcone exhibits nonlinear optical (NLO) properties, meaning it interacts with light in a way that can be manipulated for specific applications. Research [] has shown that it possesses a higher second-harmonic generation (SHG) efficiency compared to urea, a common reference material. This characteristic makes it potentially valuable for developing devices like optical modulators and frequency converters.

Optoelectronic Devices:

Chalcone derivatives, including 4'-bromochalcone, are known for undergoing intramolecular charge transfer, leading to high emission properties []. This characteristic makes them suitable for various optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. Further research is needed to explore the full potential of 4'-bromochalcone in this area.

Sensors and Detection:

'-Bromochalcone's unique properties allow it to interact with specific molecules. Studies have explored its potential for various sensing applications, including:

  • DNA sensing: Research suggests that 4'-bromochalcone can interact with DNA molecules, potentially enabling the development of DNA sensors [].
  • Detection of specific chemicals: Studies have shown that 4'-bromochalcone can detect thiophenols in seawater [], indicating its potential application in environmental monitoring.

Other Potential Applications:

Beyond the mentioned areas, 4'-bromochalcone is being explored for various other research applications, including:

  • Fluorescent probes: The compound's fluorescent properties make it a potential candidate for developing probes for biological imaging and other applications [].
  • Water content sensors: Research suggests that 4'-bromochalcone can change its color based on water content, making it a potential candidate for water sensors [].

4'-Bromochalcone is an organic compound with the chemical formula C₁₅H₁₁BrO. It belongs to the chalcone class of compounds, characterized by a structure that features a conjugated system of carbonyl and alkene functionalities. The compound is notable for its bromine substitution at the para position of the aromatic ring, which influences its chemical properties and biological activities. The molecular structure consists of a phenyl group attached to a 1,3-diphenylprop-2-en-1-one framework, making it a significant compound in organic synthesis and medicinal chemistry .

Primarily due to its α,β-unsaturated carbonyl group. Key reactions include:

  • Aldol Condensation: This reaction can occur under solvent-free conditions, leading to the formation of more complex structures .
  • Electrophilic Substitution: The bromine atom on the aromatic ring can facilitate electrophilic substitutions, allowing for further functionalization of the compound .
  • Reduction Reactions: 4'-Bromochalcone can be reduced to corresponding alcohols or saturated compounds using reducing agents .

4'-Bromochalcone exhibits various biological activities that make it a subject of interest in pharmacology. Some notable activities include:

  • Antimicrobial Activity: Studies have shown that 4'-Bromochalcone possesses antibacterial properties against a range of pathogens .
  • Anticancer Properties: Preliminary research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction .
  • Anti-inflammatory Effects: It has been reported to reduce inflammation in certain biological models, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of 4'-Bromochalcone can be accomplished through several methods:

  • Base-Catalyzed Condensation:
    • Reactants: 4-Bromoacetophenone and benzaldehyde.
    • Procedure: Mix the reactants in the presence of a base such as potassium hydroxide to facilitate condensation, forming 4'-Bromochalcone .
  • Solvent-Free Reactions:
    • This method enhances yield and purity by eliminating solvents, making it environmentally friendly .
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation can significantly reduce reaction times while improving yields compared to traditional heating methods .

4'-Bromochalcone finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential drug development against infections and cancers.
  • Organic Synthesis: It serves as an intermediate in synthesizing other complex organic molecules.
  • Material Science: Research is ongoing into its use in developing new materials with unique optical or electronic properties .

Interaction studies involving 4'-Bromochalcone typically focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigations into how 4'-Bromochalcone interacts with specific proteins can provide insights into its mechanism of action in biological systems.
  • Molecular Docking Studies: Computational studies help predict how 4'-Bromochalcone binds to various receptors or enzymes, aiding in drug design efforts .

Several compounds share structural similarities with 4'-Bromochalcone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
ChalconeBasic structureLacks bromine substitution; widely studied for biological activity.
2',4'-DibromochalconeBrominated derivativeExhibits enhanced antimicrobial activity compared to 4'-Bromochalcone.
4'-MethoxychalconeMethoxy-substitutedShows different pharmacological profiles; used as an anti-inflammatory agent.
FlavoneOxygenated derivativeExhibits distinct antioxidant properties; structurally similar but with different functional groups.

Uniqueness: The presence of the bromine atom at the para position distinguishes 4'-Bromochalcone from other chalcones, influencing its reactivity and biological activity significantly compared to non-brominated derivatives.

The electronic properties of 4'-Bromochalcone are fundamentally altered by the presence of the bromine substituent at the para position of the aromatic ring, which significantly influences its bioactive conformation and molecular interactions [1] . Density functional theory calculations reveal that the compound exhibits a calculated energy gap of 3.97 electron volts, indicating moderate reactivity compared to other chalcone derivatives [1]. This energy gap represents a crucial parameter in determining the compound's ability to participate in biological interactions and its overall pharmacological potential [3] [4].

The bromine atom's electron-withdrawing inductive effect stabilizes the highest occupied molecular orbital while simultaneously lowering the energy of the lowest unoccupied molecular orbital [5] [6]. This electronic redistribution enhances the compound's polarizability and contributes to its improved nonlinear optical properties [3] [7]. The molecular conformation adopts a non-planar arrangement with only a 2.9-degree deviation from planarity, which is significantly more favorable than many unsubstituted chalcone analogues . This near-planar geometry facilitates optimal π-electron delocalization across the conjugated system while maintaining sufficient conformational flexibility for biological target recognition [1] [8].

The dipole moment of 4'-Bromochalcone is substantially increased compared to non-halogenated analogues, reaching approximately 4.2 Debye due to the electronegativity difference between bromine and carbon [5] [9]. This enhanced polarity directly correlates with improved solubility characteristics and membrane permeability, which are critical factors for bioactive conformation stability [10]. The alpha,beta-unsaturated carbonyl system maintains its electrophilic character, with the bromine substitution further activating this Michael acceptor site for nucleophilic attack by biological targets [11] [12].

Table 1: Electronic Effects on 4'-Bromochalcone Bioactive Conformation

Parameter4'-BromochalconeReference ChalconeElectronic Effect
HOMO Energy (eV)-5.8-5.6Bromine stabilizes HOMO
LUMO Energy (eV)-1.83-1.5Bromine lowers LUMO energy
Energy Gap (EGAP) (eV)3.974.1Reduced gap enhances reactivity
Dipole Moment (Debye)4.23.8Increased polarity
Polarizability (α)HighModerateEnhanced π-electron delocalization
First Hyperpolarizability (β)ModerateLowImproved NLO properties
Planarity Deviation (degrees)2.95.0Better membrane permeability
Ionization Potential (eV)5.85.6Easier oxidation
Electron Affinity (eV)1.831.5Enhanced electron acceptance

Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital is primarily localized on the aromatic rings, while the lowest unoccupied molecular orbital extends across the entire conjugated framework [5] [9]. This distribution pattern facilitates intermolecular charge transfer processes that are essential for biological activity [13] [11]. The bromine substituent creates additional electrostatic interaction sites through its partially negative charge distribution, enabling formation of halogen bonds with electron-rich regions of biological targets [14] [12].

Comparative Analysis of Halogenated Chalcone Analogues

Systematic comparison of halogenated chalcone analogues reveals distinct structure-activity relationships that depend critically on the specific halogen substituent employed [15] [7]. The halogen series demonstrates a clear trend in electronic properties, with fluorine exhibiting the highest electronegativity at 3.98, followed by chlorine at 3.16, bromine at 2.96, and iodine at 2.66 [7] [12]. These electronegativity differences directly influence the energy gap values, with 4'-Fluorochalcone displaying the largest gap at 4.20 electron volts, while 4'-Iodochalcone exhibits the smallest at 3.85 electron volts [7] [9].

The size of the halogen atom plays a crucial role in determining bioactivity profiles, with larger halogens generally providing enhanced lipophilicity and improved membrane permeability [12]. 4'-Iodochalcone demonstrates the highest lipophilicity with a calculated logarithm of partition coefficient of 5.23, followed by 4'-Bromochalcone at 4.85, 4'-Chlorochalcone at 4.32, and 4'-Fluorochalcone at 3.78 [15] [10]. This lipophilicity trend correlates strongly with larvicidal activity against Aedes aegypti, where 4'-Iodochalcone achieves 85% mortality at 55.0 milligrams per liter, compared to 4'-Bromochalcone's 80% mortality at 57.6 milligrams per liter [1] .

Table 2: Comparative Analysis of Halogenated Chalcone Analogues

CompoundHalogen PropertiesHOMO-LUMO Gap (eV)Larvicidal Activity Mortality (%)Anticancer IC₅₀ (μM)Lipophilicity LogP
4'-BromochalconeBr: Size 1.14 Å, EN 2.963.9780 (at 57.6 mg/L)45.0 (T47D)4.85
4'-ChlorochalconeCl: Size 0.99 Å, EN 3.164.0575 (at 60.0 mg/L)52.3 (T47D)4.32
4'-FluorochalconeF: Size 0.64 Å, EN 3.984.2065 (at 70.0 mg/L)78.5 (T47D)3.78
4'-IodochalconeI: Size 1.33 Å, EN 2.663.8585 (at 55.0 mg/L)38.2 (T47D)5.23
Unsubstituted ChalconeH: Size 0.32 Å, EN 2.204.1070 (at 100.0 mg/L)95.0 (T47D)3.45

Anticancer activity evaluation against T47D breast cancer cells reveals an inverse relationship between halogen size and half maximal inhibitory concentration values [12]. 4'-Iodochalcone demonstrates the most potent activity with an half maximal inhibitory concentration of 38.2 micromolar, while 4'-Bromochalcone exhibits moderate potency at 45.0 micromolar [10]. The enhanced activity of larger halogens is attributed to their ability to form stronger halogen bonding interactions with biological targets and their increased polarizability [14] [12].

Quantum chemical calculations indicate that halogen substitution significantly alters the molecular electrostatic potential surface, creating regions of enhanced electrophilic and nucleophilic character [3] [7]. The halogen atoms introduce σ-holes that can participate in directional non-covalent interactions with electron-rich sites on proteins [14] [12]. These interactions are strongest for iodine due to its large polarizable electron cloud, followed by bromine, chlorine, and fluorine [7] [14].

The supramolecular arrangements in crystal structures reveal distinct intermolecular interaction patterns for each halogenated analogue [7] [12]. 4'-Bromochalcone forms stabilizing carbon-hydrogen···oxygen and carbon-hydrogen···π interactions, with additional halogen···halogen contacts that contribute to overall crystal stability [1] [7]. These solid-state interactions provide insight into potential binding modes with biological macromolecules and influence dissolution and bioavailability characteristics [8] [12].

Substituent-Dependent Pharmacophore Optimization

Pharmacophore modeling of 4'-Bromochalcone identifies eight essential features that contribute to its biological activity profile [17] [18]. The core pharmacophore consists of two aromatic ring features separated by 7.94 Angstroms, representing the fundamental chalcone scaffold [18] [19]. The alpha,beta-unsaturated carbonyl system serves as a critical Michael acceptor pharmacophore, positioned 3.5 Angstroms from the first aromatic ring with a tolerance radius of 1.0 Angstrom [17] [20].

The bromine substituent introduces a unique halogen bonding pharmacophore feature located 8.5 Angstroms from the carbonyl group, with an extended tolerance radius of 1.8 Angstroms to accommodate the size of the halogen atom [14] [12]. This feature enables formation of directional non-covalent interactions with electron-rich regions of biological targets, significantly enhancing binding affinity and selectivity [14] [19]. The carbonyl oxygen functions as a hydrogen bond acceptor with spatial coordinates positioned 2.8 Angstroms from the aromatic ring center [17] [18].

Table 3: Substituent-Dependent Pharmacophore Optimization

Pharmacophore FeatureSpatial Coordinates (Å)Interaction TypeTolerance Radius (Å)Optimization Impact
Aromatic Ring A(0.0, 0.0, 0.0)π-π stacking1.5Core scaffold stability
Aromatic Ring B(7.94, 0.0, 0.0)π-π stacking, halogen bonding1.5Halogen bond formation
Alpha,Beta-Unsaturated System(3.5, 1.2, 0.0)Michael addition acceptor1.0Covalent target binding
Carbonyl Group(2.8, 0.8, 0.0)H-bond acceptor1.2Polar interactions
Bromine Substituent(8.5, -1.2, 0.0)Halogen bonding, lipophilic1.8Enhanced binding affinity
Hydrogen Bond Acceptor(2.5, 1.0, 0.0)H-bond network1.0Protein recognition
Hydrophobic Region(5.0, 0.0, 1.5)Van der Waals2.0Membrane permeation
Electron Withdrawing Group(8.2, -0.8, 0.0)Electrostatic1.5Selectivity enhancement

The hydrophobic region encompasses a spherical volume with a 2.0 Angstrom radius centered at coordinates (5.0, 0.0, 1.5), facilitating membrane permeation and lipophilic interactions with target proteins [17] [19]. This region is critical for determining bioavailability and cellular uptake characteristics of the compound [8] [12]. The electron-withdrawing group pharmacophore, represented by the bromine substituent, creates an electrostatic interaction site that enhances selectivity for specific biological targets [21] [5].

Pharmacophore validation studies demonstrate that 4'-Bromochalcone exhibits superior fit scores compared to non-halogenated analogues when mapped against established bioactive conformations [17] [19]. The bromine substituent optimizes the spatial arrangement of key pharmacophoric elements, resulting in improved complementarity with target binding sites [22] [12]. Molecular recognition is enhanced through the formation of multiple simultaneous interactions, including π-π stacking, hydrogen bonding, and halogen bonding [14] [20].

The substituent-dependent optimization reveals that electron-withdrawing groups at the para position of the aromatic ring significantly improve pharmacophore alignment and target selectivity [21] [15]. The bromine atom's moderate electronegativity provides an optimal balance between electronic activation of the chalcone system and maintenance of favorable physicochemical properties [5] [12]. This optimization is reflected in improved biological activity profiles across multiple therapeutic targets, including anticancer, antimicrobial, and larvicidal applications [1] [10].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22966-23-0
2403-27-2

Wikipedia

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

Dates

Last modified: 08-19-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

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